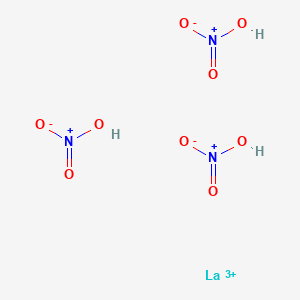

Lanthanum(III) nitrate

描述

Lanthanum(III) nitrate is an inorganic compound with the chemical formula La(NO₃)₃·xH₂O. It is a colorless crystalline solid that is highly soluble in water, acetone, and ethanol. This compound is primarily used in the extraction and purification of lanthanum from its ores . This compound decomposes at 499°C to form lanthanum oxide, nitric oxide, and oxygen .

作用机制

Target of Action

Lanthanum(III) nitrate is an inorganic compound with the chemical formula La(NO3)3·xH2O . It is primarily used in the extraction and purification of lanthanum from its ores . The compound’s primary targets are the organic transformations in which it acts as a transition metal catalyst .

Mode of Action

This compound interacts with its targets by facilitating various organic transformations. It is widely used in chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and synthesis of α-amino nitriles .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the organic transformations it catalyzes. For instance, it plays a crucial role in the synthesis of α-amino nitriles . .

Pharmacokinetics

It is known that the compound is highly soluble in water , which could potentially influence its bioavailability

Result of Action

The result of this compound’s action is the facilitation of various organic transformations. For instance, it aids in the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and synthesis of α-amino nitriles . These transformations are crucial in various fields such as pharmaceuticals, polymers, and material science .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to decompose at 499°C to lanthanum oxide, nitric oxide, and oxygen . Therefore, temperature is a critical factor in its stability. Additionally, the compound’s solubility in water suggests that its action and efficacy could be influenced by the presence of water or other solvents.

生化分析

Biochemical Properties

Lanthanum(III) nitrate can interact with various biomolecules in cell media. For instance, in Dulbecco’s modified Eagle medium (DMEM) with fetal bovine serum (FBS), it can form a Lanthanum-Phosphate-Protein compound .

Cellular Effects

This compound has been shown to influence the osteoblast differentiation of bone marrow stroma cells (BMSCs). It was found that the Lanthanum-Phosphate-Protein compound formed from this compound solutions in DMEM with FBS inhibited the osteoblast differentiation of BMSCs at the concentration of 1 μM .

Molecular Mechanism

The Lanthanum-Phosphate-Protein compound formed from this compound solutions in DMEM with FBS inhibited the osteoblast differentiation by inhibiting the expression of osteoblast-related genes and proteins .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For example, the cell viability of BMSCs was inhibited at concentrations of 1, 10, and 100 μM at 1 day and 3 days when treated with this compound solutions in DMEM .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages. For instance, the osteoblast differentiation of BMSCs was inhibited at the concentration of 1 μM this compound but had no effect at the concentrations of 0.001 and 0.1 μM .

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors in the cell media .

Transport and Distribution

It is known that this compound can form different compounds in different cell culture media, which may affect its localization or accumulation .

Subcellular Localization

It is known that this compound can form different compounds in different cell culture media, which may affect its localization to specific compartments or organelles .

准备方法

Lanthanum(III) nitrate is typically prepared by reacting lanthanum oxide with nitric acid. The reaction produces this compound and water as by-products :

La2O3+6HNO3→2La(NO3)3+3H2O

In industrial settings, this compound can also be synthesized using nitrogen dioxide (N₂O₄) as a reagent . The compound is easy to handle and stable due to the presence of coordinative nitrate moieties .

化学反应分析

Lanthanum(III) nitrate undergoes various chemical reactions, including:

科学研究应用

Lanthanum(III) nitrate has a wide range of applications in scientific research:

相似化合物的比较

Lanthanum(III) nitrate is similar to other lanthanide nitrates, such as cerium(III) nitrate, praseodymium(III) nitrate, and neodymium(III) nitrate . its unique properties, such as its high solubility and stability, make it particularly useful in specific applications like catalysis and nanoparticle synthesis .

Similar Compounds

- Cerium(III) nitrate

- Praseodymium(III) nitrate

- Neodymium(III) nitrate

- Yttrium(III) nitrate

This compound stands out due to its versatility and effectiveness in various scientific and industrial applications.

属性

IUPAC Name |

lanthanum(3+);nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3HNO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXNISCLWTJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LaN3O9+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10277-43-7 (hexahydrate), 16096-89-2 (Parent) | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

327.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-59-9 | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)

![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)